Abcg2-IN-1
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Overview
Description
Abcg2-IN-1 is a compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a significant role in multidrug resistance, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abcg2-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, condensation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Abcg2-IN-1 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Abcg2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of ABC transporters and their role in drug resistance.
Biology: Helps in understanding the physiological roles of ABCG2 in various tissues.
Medicine: Investigated for its potential to overcome multidrug resistance in cancer therapy by inhibiting the efflux function of ABCG2.
Industry: Could be used in the development of new pharmaceuticals targeting ABCG2-related pathways
Mechanism of Action
Abcg2-IN-1 exerts its effects by binding to the ABCG2 transporter and inhibiting its function. This prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets include the nucleotide-binding domains of ABCG2, and the pathways involved are related to ATP hydrolysis and substrate translocation .
Comparison with Similar Compounds
Similar Compounds
Fumitremorgin C: Another inhibitor of ABCG2, known for its potent effects but limited by toxicity.
Uniqueness
Abcg2-IN-1 is unique in its balance of efficacy and safety, making it a valuable tool in both research and potential therapeutic applications. Unlike some other inhibitors, it offers a more favorable profile in terms of toxicity and side effects .
Properties
Molecular Formula |
C26H36N4O4 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-tert-butyl-3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanamide |
InChI |
InChI=1S/C26H36N4O4/c1-14(2)11-20-23-17(16-8-7-15(34-6)12-19(16)27-23)13-21-24(32)28-18(25(33)30(20)21)9-10-22(31)29-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,32)(H,29,31)/t18-,20-,21-/m0/s1 |
InChI Key |
MJLGVXCTSMTDEP-JBACZVJFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |
Canonical SMILES |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |
Origin of Product |
United States |
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